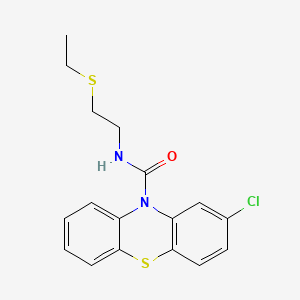
10H-Phenothiazine-10-carboxamide, 2-chloro-N-(2-(ethylthio)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine-10-carboxamide, 2-chloro-N-(2-(ethylthio)ethyl)- is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound features a phenothiazine core with a carboxamide group at the 10th position, a chlorine atom at the 2nd position, and an ethylthioethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, 2-chloro-N-(2-(ethylthio)ethyl)- typically involves multi-step organic reactions. One common route includes:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via a reaction with phosgene or a similar reagent.
Chlorination: The chlorine atom is introduced at the 2nd position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethylthioethyl Group: This step involves the reaction of the intermediate compound with ethylthiol in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-10-carboxamide, 2-chloro-N-(2-(ethylthio)ethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the carboxamide group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified carboxamide derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, 2-chloro-N-(2-(ethylthio)ethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, 2-chloro-N-(2-(ethylthio)ethyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with dopamine receptors, serotonin receptors, and other neurotransmitter systems.
Pathways Involved: The compound can modulate neurotransmitter release and reuptake, leading to its potential antipsychotic and antiemetic effects.
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine-10-carboxamide: Lacks the chlorine and ethylthioethyl substituents.
2-Chloro-10H-phenothiazine: Lacks the carboxamide and ethylthioethyl groups.
10H-Phenothiazine-10-carboxylic acid, 2-chloro-, ethyl ester: Contains an ester group instead of the carboxamide group.
Uniqueness
10H-Phenothiazine-10-carboxamide, 2-chloro-N-(2-(ethylthio)ethyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other phenothiazine derivatives.
Properties
CAS No. |
53056-63-6 |
|---|---|
Molecular Formula |
C17H17ClN2OS2 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-chloro-N-(2-ethylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H17ClN2OS2/c1-2-22-10-9-19-17(21)20-13-5-3-4-6-15(13)23-16-8-7-12(18)11-14(16)20/h3-8,11H,2,9-10H2,1H3,(H,19,21) |
InChI Key |
BIWXMBLBCUBBGR-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















